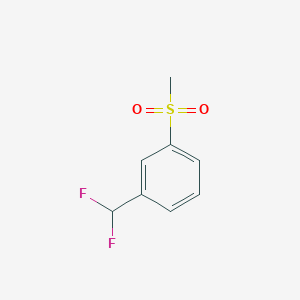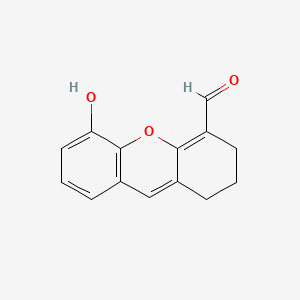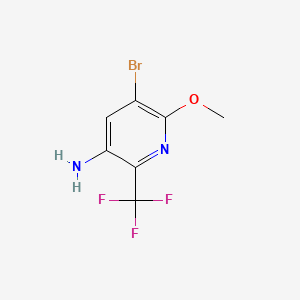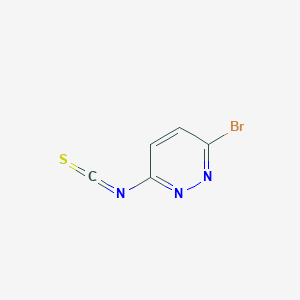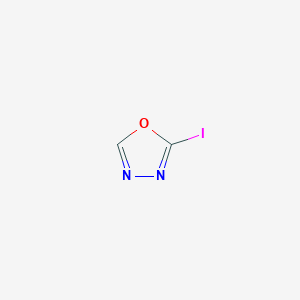![molecular formula C28H23N B15336420 10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] is a complex organic compound with a unique spiro structure. This compound is characterized by its rigid and stable molecular framework, which makes it an interesting subject for various scientific studies. The spiro configuration involves two cyclic structures connected through a single atom, providing distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] typically involves the condensation of acridine and anthracene derivatives under specific conditions. One common method includes the use of a strong acid catalyst, such as p-toluenesulfonic acid, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving consistent product quality.
化学反応の分析
Types of Reactions
10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the acridine and anthracene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives.
科学的研究の応用
10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. In electronic applications, its spiro structure contributes to its stability and efficiency as a host material in OLEDs.
類似化合物との比較
Similar Compounds
9,10-Dihydro-9,9-dimethylacridine: Another spiro compound with similar structural features but different electronic properties.
Spiro[fluorene-9,9’-xanthene]: Shares the spiro configuration but has different chemical reactivity and applications.
Uniqueness
10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] is unique due to its combination of acridine and anthracene moieties, providing a balance of rigidity and electronic properties that are advantageous in various applications.
特性
分子式 |
C28H23N |
|---|---|
分子量 |
373.5 g/mol |
IUPAC名 |
9',9'-dimethylspiro[10H-acridine-9,10'-anthracene] |
InChI |
InChI=1S/C28H23N/c1-27(2)19-11-3-5-13-21(19)28(22-14-6-4-12-20(22)27)23-15-7-9-17-25(23)29-26-18-10-8-16-24(26)28/h3-18,29H,1-2H3 |
InChIキー |
NUVQNVZRRXKABN-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3(C4=CC=CC=C41)C5=CC=CC=C5NC6=CC=CC=C36)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



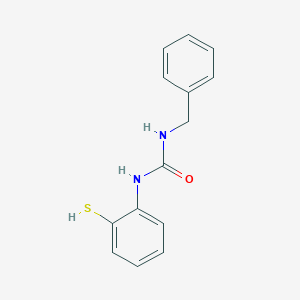

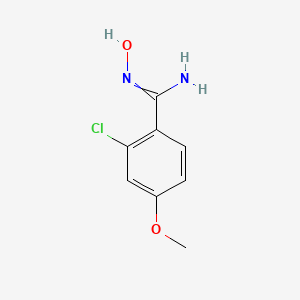
![1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone](/img/structure/B15336364.png)
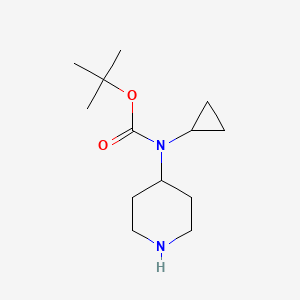
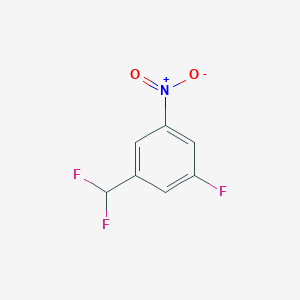
![(2S,4S)-4-[[(E)-4-Bromo-2-buten-1-yl]oxy]-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B15336375.png)
![6-Methyl-6-azaspiro[2.5]octane](/img/structure/B15336377.png)
